molecular formula C9H9N5O3 B11077465 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11077465
M. Wt: 235.20 g/mol
InChI Key: SXKAESAMNSZLPZ-UHFFFAOYSA-N
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Description

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the condensation of 4-nitrobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, organic solvents.

Major Products Formed

    Oxidation: 4-amino-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

    Reduction: 4-amino-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(4-aminobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with an amino group instead of a nitro group.

    4-amino-2-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

4-amino-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

4-amino-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C9H9N5O3/c10-12-6-11-13(9(12)15)5-7-1-3-8(4-2-7)14(16)17/h1-4,6H,5,10H2

InChI Key

SXKAESAMNSZLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)N(C=N2)N)[N+](=O)[O-]

Origin of Product

United States

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